

An In-depth Technical Guide to 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid

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Compound of Interest

Compound Name:	3-Amino-4-phenoxy-5-sulfamoylbenzoic acid
Cat. No.:	B194465

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CAS Number: 28328-54-3

Synonyms: Desbutylbumetanide, Bumetanide Impurity B, 3-Amino-5-(aminosulfonyl)-4-phenoxybenzoic Acid

Introduction

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is a key chemical intermediate, primarily recognized for its role in the synthesis of the potent loop diuretic, Bumetanide. Structurally, it is a sulfonamide derivative, a class of compounds known for a wide range of pharmacological activities. While the primary application of this compound is in pharmaceutical manufacturing, research into its derivatives has revealed potential for other therapeutic applications, including antibacterial and anti-urease activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and the biological context of its derivatives, aimed at researchers and professionals in drug development.

Chemical and Physical Properties

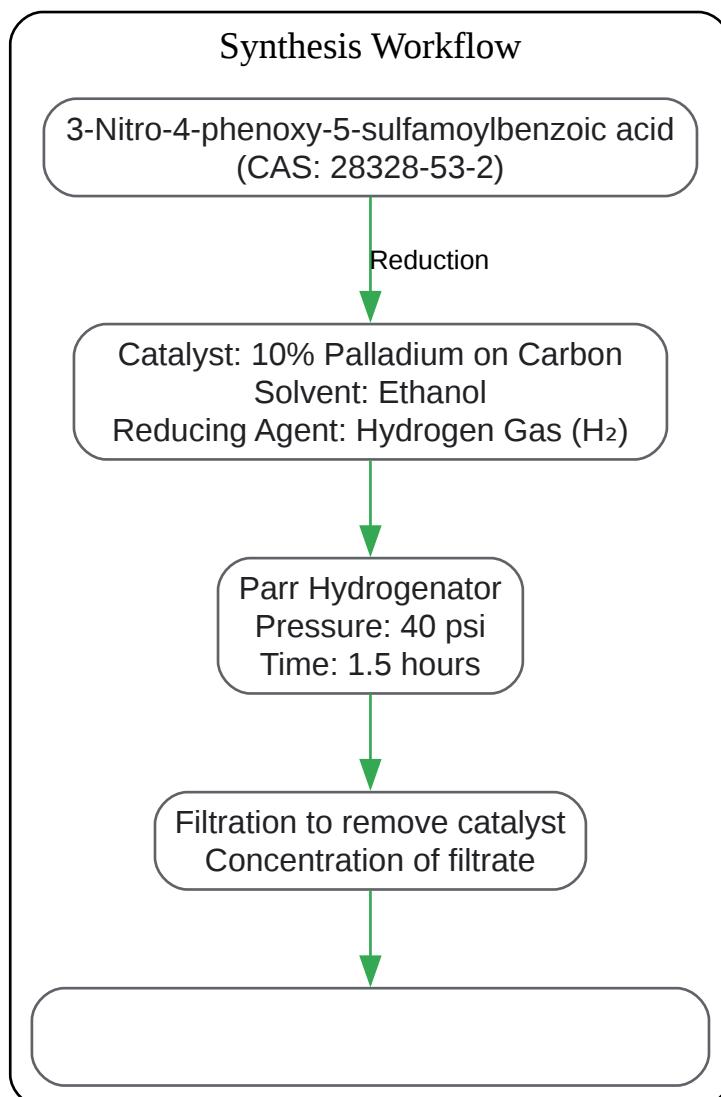
The fundamental physicochemical properties of **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid** are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

Property	Value	Reference
Molecular Formula	$C_{13}H_{12}N_2O_5S$	[1] [2]
Molecular Weight	308.31 g/mol	[1] [2]
IUPAC Name	3-amino-4-phenoxy-5-sulfamoylbenzoic acid	[2]
Melting Point	250-256 °C	[3]
Boiling Point (Predicted)	555.3 ± 60.0 °C	[3]
Density (Predicted)	1.512 ± 0.06 g/cm ³	[3]
LogP	1.15	[4]
Appearance	Solid	[2]
Storage Temperature	+5°C	[2]

Note: Some physical properties are predicted from computational models.

Synthesis

The primary route for the synthesis of **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid** is through the reduction of its nitro-precursor, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.



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Caption: Synthetic pathway for **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid**.

Detailed Experimental Protocol: Synthesis

This protocol is a detailed representation of the catalytic hydrogenation method.

Materials:

- 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid (1.0 eq)
- 10% Palladium on carbon (Pd/C) (0.1 eq by weight)

- Ethanol (as solvent)
- Parr Hydrogenator or similar hydrogenation apparatus
- Filtration apparatus (e.g., Buchner funnel with filter paper)
- Rotary evaporator

Procedure:

- A solution of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid in ethanol is prepared in a pressure vessel suitable for hydrogenation.
- 10% Pd/C is carefully added to the solution.
- The vessel is sealed and connected to a Parr hydrogenator.
- The vessel is flushed with hydrogen gas to remove air.
- The reaction mixture is shaken under a hydrogen pressure of 40 psi.
- The reaction progress is monitored by an appropriate method (e.g., TLC or LC-MS) for the disappearance of the starting material. The reaction is typically complete within 1.5 to 2 hours.
- Upon completion, the hydrogen pressure is released, and the vessel is purged with an inert gas (e.g., nitrogen or argon).
- The reaction mixture is filtered through a pad of celite or a suitable filter to remove the palladium on carbon catalyst.
- The filtrate is collected and concentrated under reduced pressure using a rotary evaporator to yield the crude **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid**.
- The product can be further purified by recrystallization if necessary.

Analytical Methods

The purity and identity of **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid**, particularly in the context of Bumetanide synthesis, are typically assessed using High-Performance Liquid Chromatography (HPLC).

Detailed Experimental Protocol: HPLC Analysis

The following is a representative HPLC method for the analysis of Bumetanide and its impurities, including **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid**.

Instrumentation:

- HPLC system with a UV detector
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% o-phthalaldehyde) and an organic solvent (e.g., acetonitrile) in a 50:50 v/v ratio.[\[5\]](#)
- Flow Rate: 1.0 mL/min[\[5\]](#)
- Detection Wavelength: 254 nm[\[5\]](#)
- Injection Volume: 10-20 µL
- Column Temperature: Ambient or controlled (e.g., 30°C)

Procedure:

- Standard Preparation: Prepare a stock solution of **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid** reference standard in a suitable diluent (e.g., mobile phase). Prepare a series of working standards by serial dilution to establish a calibration curve.
- Sample Preparation: Dissolve the sample containing **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid** in the diluent to a known concentration.
- Analysis: Inject the standard and sample solutions into the HPLC system.

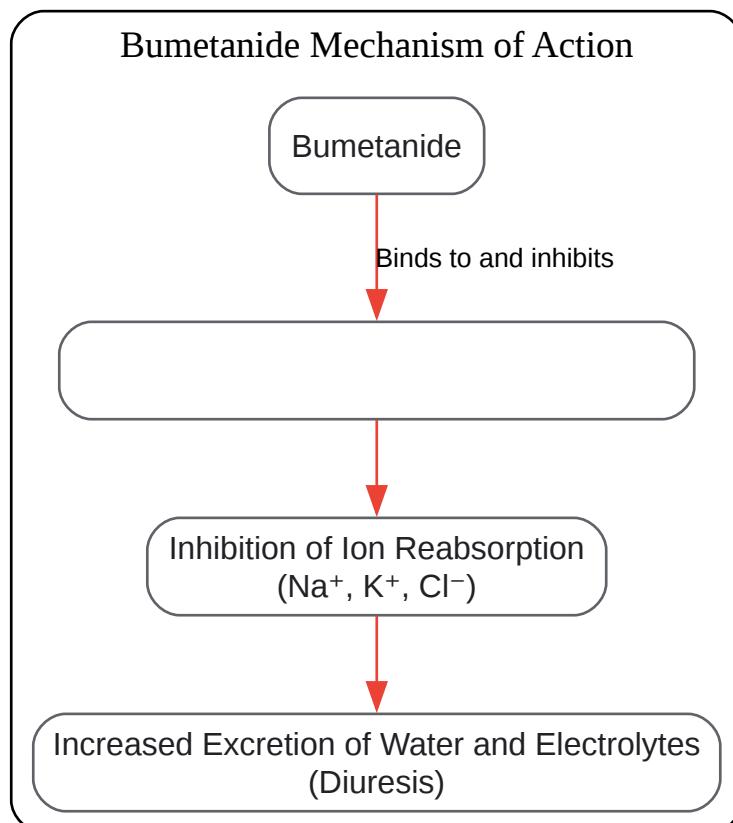
- Quantification: Identify the peak corresponding to **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid** based on its retention time compared to the standard. Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve.

Biological Activities of Derivatives and Related Compounds

While **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid** is primarily an intermediate, its structural motifs are present in biologically active molecules. The sulfonamide group is a well-established pharmacophore.

Context as a Diuretic Precursor

The primary use of this compound is in the synthesis of Bumetanide, a loop diuretic that acts on the kidneys.

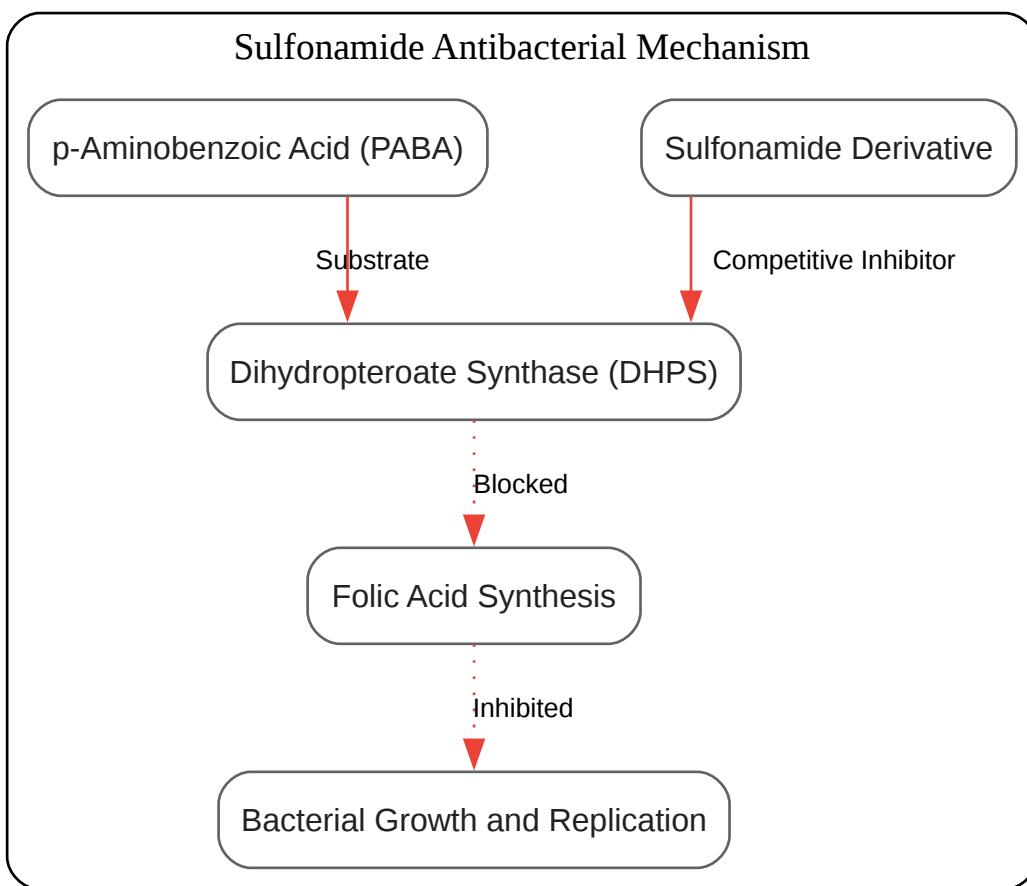


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Caption: Mechanism of action of Bumetanide, the final product.

Antibacterial Activity of Sulfonamides

Derivatives of sulfonamides are known to possess antibacterial properties by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6][7]



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Caption: General mechanism of antibacterial action for sulfonamides.

Urease Inhibition

Derivatives of **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid** have been investigated as inhibitors of the urease enzyme. Urease is a key enzyme in the pathogenesis of infections by

bacteria such as *Helicobacter pylori*. The structural similarity of sulfonamides to urea allows them to interact with the active site of the enzyme.[8]

Detailed Experimental Protocol: Urease Inhibition Assay (Indophenol Method)

This is a common spectrophotometric method to screen for urease inhibitors.

Materials:

- Jack bean urease
- Urea solution (100 mM)
- Phosphate buffer (pH 7.0-7.5)
- Test compound (dissolved in a suitable solvent like DMSO)
- Phenol reagent
- Alkali reagent (containing sodium hypochlorite)
- 96-well microplate
- Microplate reader

Procedure:

- In a 96-well plate, add a solution of the test compound at various concentrations.
- Add the urease enzyme solution to each well containing the test compound and incubate.
- Initiate the enzymatic reaction by adding the urea solution to each well.
- After a defined incubation period, stop the reaction and develop the color by adding the phenol and alkali reagents. This will react with the ammonia produced by urease activity to form a colored indophenol product.

- Measure the absorbance at a specific wavelength (e.g., 625 nm) using a microplate reader.
- A control reaction without the inhibitor is run in parallel. The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the inhibition percentage against the inhibitor concentration.

Conclusion

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is a crucial building block in the pharmaceutical industry, particularly for the synthesis of Bumetanide. Its chemical structure, featuring a sulfonamide group, places it in a class of compounds with significant therapeutic potential. While the compound itself is not marketed as a drug, the study of its derivatives continues to be an active area of research, particularly in the development of novel antibacterial and anti-urease agents. This guide provides foundational technical information to support further research and development in these areas.

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